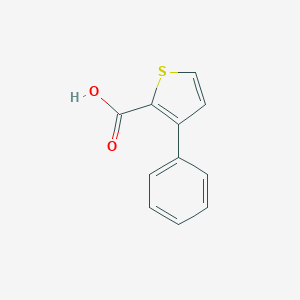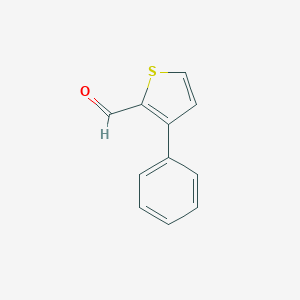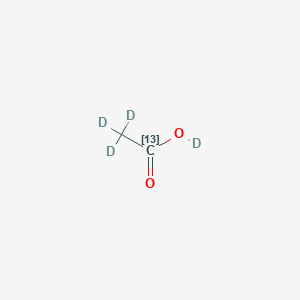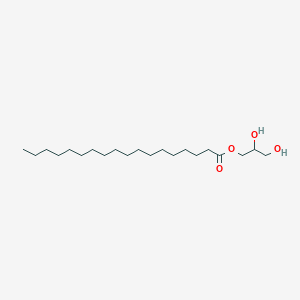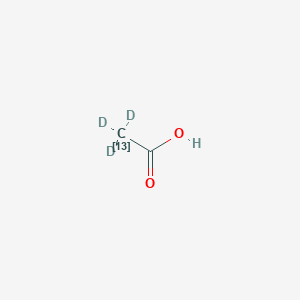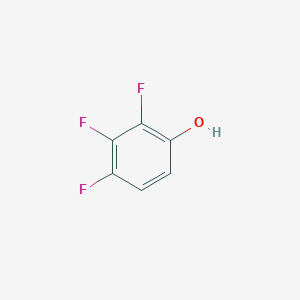
2,3,4-Trifluorophenol
Overview
Description
2,3,4-Trifluorophenol is an organic compound with the molecular formula C₆H₃F₃O. It is a derivative of phenol where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability .
Mechanism of Action
Target of Action
2,3,4-Trifluorophenol is a fluorinated phenol compound
Mode of Action
It’s known that fluorinated phenols can interact with biological targets through hydrogen bonding and hydrophobic interactions . The presence of fluorine atoms can enhance the compound’s ability to penetrate biological membranes, potentially altering the activity of membrane-bound proteins and enzymes.
Biochemical Pathways
For example, they can act as antioxidants, neutralizing harmful free radicals and reducing oxidative stress .
Pharmacokinetics
Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
They can protect cells from oxidative damage, modulate cell signaling pathways, and influence gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility, stability, and reactivity can be affected by pH, temperature, and the presence of other chemicals. Additionally, the compound’s biological effects can be influenced by the individual’s age, sex, health status, and genetic makeup .
Biochemical Analysis
Biochemical Properties
2,3,4-Trifluorophenol plays a significant role in biochemical reactions, particularly in the context of biodegradation and oxidative biodehalogenation. Studies using 19F nuclear magnetic resonance (NMR) spectra have shown that this compound undergoes biodegradation and oxidative biodehalogenation, indicating its interaction with enzymes and other biomolecules involved in these processes . The compound interacts with enzymes that facilitate the removal of halogen atoms, leading to its breakdown and transformation into less harmful substances.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by interacting with cellular membranes and potentially altering membrane properties. The compound’s interaction with lipid membranes can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into lipid membranes has been shown to decrease the pKa values of certain probes, indicating changes in the local environment and potential impacts on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound’s fluorinated structure allows it to interact with specific enzymes and proteins, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular responses. For example, the biodegradation of this compound involves its interaction with enzymes that catalyze the removal of halogen atoms, resulting in the compound’s breakdown .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability and degradation rates can influence its long-term effects on cellular function. Studies have shown that this compound undergoes biodegradation, leading to its transformation into less harmful substances over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects. Studies on the dosage effects of this compound in animal models have shown that the compound’s toxicity increases with higher doses, potentially leading to harmful effects on cellular function and overall health .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound’s biodegradation and oxidative biodehalogenation involve enzymes that facilitate the removal of halogen atoms, leading to its breakdown and transformation into less harmful substances . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s fluorinated structure allows it to interact with specific transporters, facilitating its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within cells and tissues .
Subcellular Localization
This compound’s subcellular localization is influenced by its targeting signals and post-translational modifications. The compound’s interactions with specific biomolecules can direct it to specific compartments or organelles within the cell. These interactions can affect the compound’s activity and function, potentially influencing cellular processes and responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorophenol can be synthesized through various methods. One common approach involves the fluorination of phenol derivatives. For instance, tetrafluorobenzene can be hydrolyzed in the presence of sulfuric acid and copper sulfate at elevated temperatures to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the controlled fluorination of phenol or its derivatives using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert it to fluorinated cyclohexanols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other substituents, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroquinones, while substitution reactions can produce a variety of fluorinated phenol derivatives .
Scientific Research Applications
2,3,4-Trifluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and polymers due to its stability and reactivity
Comparison with Similar Compounds
- 2,4-Difluorophenol
- 2,3,6-Trifluorophenol
- 2,5-Difluorophenol
- Pentafluorophenol
Comparison: 2,3,4-Trifluorophenol is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and physical properties. Compared to 2,4-difluorophenol, the additional fluorine atom in the 3-position increases its electron-withdrawing effects, making it more reactive in certain substitution reactions. Similarly, it differs from pentafluorophenol in having fewer fluorine atoms, which affects its solubility and interaction with other molecules .
Properties
IUPAC Name |
2,3,4-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGSULQFKYOYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182469 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2822-41-5 | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,3,4-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 2,3,4-trifluorophenol be selectively functionalized for the synthesis of novel compounds?
A1: Research demonstrates the impressive regioflexibility of this compound in organic synthesis. [] This trifluorophenol can be transformed into various difluorinated and trifluorinated hydroxybenzoic acids – all novel compounds – by strategically utilizing protecting groups and organometallic intermediates.
Q2: What spectroscopic techniques provide insight into the electronic structure of this compound?
A2: Laser-induced excitation spectroscopy offers valuable insights into the electronic structure of this compound's cation. [] Researchers utilized this technique to study the B̃2 A″ ↔ X̃2 A″ transition, providing information about the vibrational frequencies of fundamental modes in both the ground (X̃2 A″) and excited (B̃2 A″) electronic states. This data aids in understanding the energy landscape of the molecule and its behavior upon excitation. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
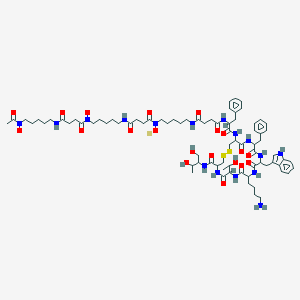
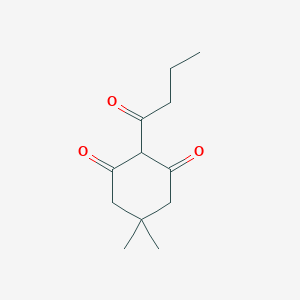
![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B133438.png)
![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)
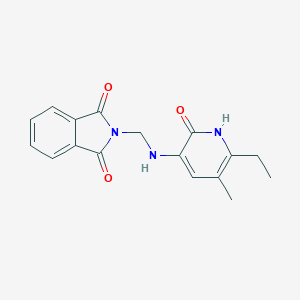

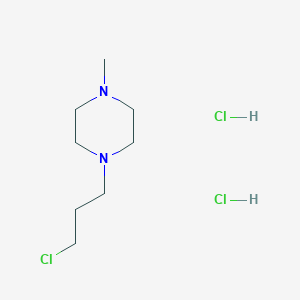
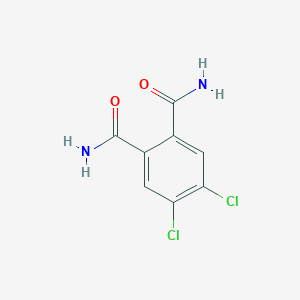
![2-[3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic Acid Methyl Ester](/img/structure/B133455.png)
